![molecular formula C20H18N2O5 B7694618 2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide](/img/structure/B7694618.png)
2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide, commonly known as EMAQ, is a quinoxaline derivative that has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various studies and has been widely used in the field of neuroscience research.
Mécanisme D'action
EMAQ acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, EMAQ can interfere with the normal functioning of the brain, leading to a decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
EMAQ has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and memory formation. It has also been shown to decrease the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EMAQ in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively target this receptor and study its role in various physiological and pathological processes. However, EMAQ has some limitations as well, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research involving EMAQ. One potential area of research is the development of more specific and potent NMDA receptor antagonists. Another area of research is the use of EMAQ in combination with other drugs or therapies to treat neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of EMAQ and its potential role in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of EMAQ involves a multi-step process that includes the reaction of 2-acetylquinoxaline with benzoyl chloride and subsequent reaction with ethyl alcohol and hydrogen peroxide. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
EMAQ has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. EMAQ has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-15-9-10-16-18(11-15)22(25)19(13(2)23)17(21-16)12-27-20(24)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNHGMJXQVXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.